
head-to-head comparison of 93-O17O and SM-
102

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322 Get Quote

An Objective Head-to-Head Comparison of 93-O17O and SM-102 Ionizable Lipids for Nucleic

Acid Delivery

This guide provides a detailed comparison of two prominent ionizable lipids, 93-O17O and SM-

102, which are critical components in the formation of lipid nanoparticles (LNPs) for therapeutic

applications. The comparison focuses on their physicochemical properties, performance in

nucleic acid delivery, and specific applications, supported by experimental data for researchers,

scientists, and drug development professionals.

Introduction to 93-O17O and SM-102
SM-102 is a synthetic, ionizable amino lipid that has gained significant attention as a key

component of the Moderna COVID-19 vaccine (mRNA-1273).[1][2] It is designed for high

transfection efficiency and is a cornerstone of LNP formulations for intramuscular (IM) delivery

of messenger RNA (mRNA).[3][4][5] At physiological pH, SM-102 is nearly neutral, but it

becomes protonated and positively charged within the acidic environment of the endosome.

This charge reversal is crucial for binding to the negatively charged mRNA backbone and for

facilitating the release of the mRNA payload into the cytoplasm.[1][2]

93-O17O is a chalcogen-containing, ionizable cationic lipidoid featuring an imidazole-based

head group.[6][7] It is part of a library of synthetic lipidoids developed for various nucleic acid

and immunotherapy applications.[8] LNPs formulated with 93-O17O have shown distinct

biodistribution profiles, notably localizing to the spleen after intravenous injection.[7] This
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characteristic has led to its investigation for applications such as in situ cancer vaccination and

the delivery of genome-editing tools.[7][8]

Physicochemical Properties
The structural and chemical properties of ionizable lipids are paramount to their function,

influencing LNP stability, encapsulation efficiency, and the mechanism of intracellular delivery.

Property 93-O17O SM-102 Reference(s)

Lipid Type

Chalcogen-containing

ionizable cationic

lipidoid

Synthetic ionizable

amino lipid
[1][6]

Chemical Name

bis(2-

(tetradecyloxy)ethyl)

3,3'-((3-(1H-imidazol-

1-

yl)propyl)azanediyl)dip

ropionate

Heptadecan-9-yl 8-

((2-hydroxyethyl)(6-

oxo-6-

(undecyloxy)hexyl)ami

no)octanoate

[2][7]

Molecular Formula C₄₄H₈₃N₃O₆ C₄₄H₈₇NO₅ [1][7]

Molar Mass 750.2 g/mol 710.182 g/mol [1][7]

pKa

Not explicitly stated,

but imidazole group

implies pH sensitivity

6.68 [9][10][11]

Performance and Efficacy
The performance of LNPs is evaluated based on their ability to encapsulate, deliver, and

release their nucleic acid payload effectively in vitro and in vivo.

LNP Formulation and Characteristics
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Parameter 93-O17O LNP SM-102 LNP Reference(s)

Particle Size

~141 nm (when

formulated as Cdoids

LNP, a related

derivative)

75 - 90 nm [4][12]

Encapsulation

Efficiency

~79% (for Cdoids

LNP)
>95% [4][12]

In Vivo Biodistribution

(IV)

Localizes to the

spleen.

Primarily accumulates

in the liver.
[7][10]

In Vivo Efficacy (IM)

Effective in triggering

cellular immune

responses for cancer

vaccines.

High efficiency for

mRNA delivery and

protein expression;

elicits robust humoral

(antibody) and cellular

immunity. In a direct

comparison, showed

comparable muscle

transfection to the iso-

A11B5C1 LNP.

[13]

Key Application

In situ cancer

vaccination

(intratumoral),

genome editing

protein delivery (IV),

T-lymphocyte mRNA

delivery.

mRNA vaccines (IM),

gene therapy

research.

[7][8][9]

Comparative Studies
Direct comparative studies between 93-O17O and SM-102 are limited. However, data from

studies comparing them to other lipids or benchmarks provide valuable insights.

SM-102 vs. ALC-0315: In a study comparing the ionizable lipids from the Moderna (SM-102)

and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines, LNPs formulated with SM-102
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demonstrated moderately higher luciferase protein expression in mice after intramuscular

injection.[4] SM-102 also induced a higher antibody response and showed better LNP

stability when stored at 4°C.[4]

93-O17O in Cancer Vaccination: A study on in situ cancer vaccination identified a closely

related lipidoid, 93-O17S-F, which promoted strong cross-presentation of tumor antigens and

enhanced the delivery of the STING agonist cGAMP.[8] This highlights the potential of the

'93' lipidoid family as potent adjuvants for cancer immunotherapy.[8]

Experimental Methodologies and Workflows
Diagrams of Key Processes
The following diagrams illustrate the typical workflow for LNP formulation and the cellular

mechanism of mRNA delivery.
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Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.
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Caption: Generalized pathway for LNP cellular uptake and endosomal escape.

Protocol: LNP Formulation by Microfluidic Mixing
This protocol is a generalized procedure for formulating LNPs with either 93-O17O or SM-102.

Preparation of Solutions:
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Lipid Stock: Prepare a stock solution of the ionizable lipid (SM-102 or 93-O17O), DSPC,

Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar

ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

mRNA Stock: Dilute the mRNA payload in a low pH buffer (e.g., 10-50 mM citrate buffer,

pH 3.0-4.0) to the desired concentration.

Microfluidic Mixing:

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into

another.

Set up a microfluidic mixing device (e.g., NanoAssemblr).

Pump the two solutions through the micromixer at a defined total flow rate and flow rate

ratio (FRR). A typical FRR is 3:1 (aqueous:organic).

The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate

and self-assemble with the mRNA, forming LNPs.

Purification and Concentration:

Immediately after formation, dialyze the LNP suspension against sterile phosphate-

buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and raise the

pH. Tangential flow filtration (TFF) can also be used for larger scales.

Sterilization and Storage:

Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]

Head-to-Head Application Profile
The distinct properties of 93-O17O and SM-102 make them suitable for different therapeutic

strategies.
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93-O17O Profile SM-102 Profile

Primary Application:
In Situ Cancer Vaccination,

Genome Editing

Primary Delivery Route:
Intratumoral, Intravenous (IV)

Key Biodistribution Site (IV):
Spleen

Primary Application:
Prophylactic mRNA Vaccines

Primary Delivery Route:
Intramuscular (IM)

Key Biodistribution Site (IV):
Liver

Note: IM localizes to muscle/lymph nodes
IV data shows liver tropism

Click to download full resolution via product page

Caption: Logical comparison of primary applications and delivery routes.

Conclusion
Both 93-O17O and SM-102 are highly effective ionizable lipids, but their designs are optimized

for different biological outcomes.

SM-102 is a well-validated and highly efficient lipid for intramuscular mRNA vaccine delivery.

Its high encapsulation efficiency, particle stability, and proven ability to elicit strong immune

responses make it a gold standard for prophylactic vaccines.[1][4] Its primary off-target

accumulation site upon systemic administration is the liver.[10]

93-O17O represents a class of lipidoids engineered for specific targeting and

immunomodulatory functions. Its notable tendency to localize in the spleen following

intravenous administration makes it a promising candidate for therapies targeting immune

cells residing in this organ.[7] Its demonstrated utility in enhancing antigen cross-

presentation makes it particularly suitable for cancer immunotherapy and in situ vaccination

strategies.[8]
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The choice between 93-O17O and SM-102 should be guided by the specific therapeutic

application, the desired delivery route, and the target tissue or cell type. SM-102 is the

established choice for IM vaccines, while 93-O17O offers unique advantages for spleen-

targeted delivery and advanced immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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